5-amino-1H-indazol-6-ol

Synthetic chemistry Medicinal chemistry Building blocks

Scarcity of dual-functionalized indazole scaffolds impedes efficient SAR exploration of IDO1 and kinase targets. 5-Amino-1H-indazol-6-ol resolves this with its unique 5-amino/6-hydroxy substitution pattern, enabling orthogonal derivatization at two distinct sites-unlike mono-substituted analogs. - 5/6-Amino indazole derivatives achieve up to 100% IDO1 inhibition at 1 mM; the 5-amino motif confers negligible NOS inhibition (IC₅₀ > 1 mM) for cleaner kinase selectivity. - Dual handles support simultaneous attachment of targeting elements and reporter groups (fluorophores, biotin) for chemical probe assembly. - Supplied at 98% purity with batch-specific CoA; stocked for immediate dispatch to accelerate lead optimization programs.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B15047453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-indazol-6-ol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1N)O
InChIInChI=1S/C7H7N3O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,8H2,(H,9,10)
InChIKeyXMODBAPEURJFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1H-indazol-6-ol: Bifunctional Indazole Building Block


5-Amino-1H-indazol-6-ol (CAS 1777820-81-1, molecular formula C7H7N3O) is a nitrogen-containing heterocyclic compound belonging to the indazole family . Its core structural feature is the simultaneous presence of a 5-amino group and a 6-hydroxyl group on the 1H-indazole scaffold, which confers bifunctional reactivity for chemical derivatization . The compound is recognized in medicinal chemistry literature as a versatile intermediate for the synthesis of kinase inhibitors and immunomodulatory agents targeting indoleamine 2,3-dioxygenase 1 (IDO1), and is commercially available for research and laboratory use .

Why 5-Amino-1H-indazol-6-ol Has No Direct Substitute


Generic substitution of indazole derivatives is not feasible due to the profound influence of substitution pattern on both chemical reactivity and biological target engagement. The 5-amino-6-hydroxy substitution pattern of 5-amino-1H-indazol-6-ol enables orthogonal functionalization at two distinct sites, a feature absent in mono-substituted analogs like 5-aminoindazole or 6-hydroxyindazole [1]. Pharmacologically, the position of substituents dictates kinase selectivity profiles; 5-substituted indazoles and 6-substituted aminoindazoles exhibit divergent inhibition spectra against protein kinase panels and IDO1 [2]. Furthermore, indazole itself is a recognized bioisostere of phenol, with enhanced lipophilicity and metabolic stability, and the addition of specific amino/hydroxy groups further modulates these properties in ways that cannot be extrapolated from simpler analogs . The quantitative evidence below demonstrates the measurable consequences of this substitution specificity.

Quantitative Evidence: 5-Amino-1H-indazol-6-ol vs. Structural Analogs


Dual Functionalization Advantage

5-Amino-1H-indazol-6-ol possesses both an amino group at position 5 and a hydroxyl group at position 6, enabling sequential or orthogonal derivatization reactions that are impossible with mono-substituted analogs like 5-aminoindazole (only amino) or 6-hydroxyindazole (only hydroxyl) . While direct comparative yield data for parallel derivatizations of these specific scaffolds is not published in a head-to-head format, the presence of two chemically distinct nucleophilic handles provides a quantifiable synthetic versatility advantage: the number of potential unique derivatization pathways (combinatorial possibilities) is at least double that of either mono-substituted analog .

Synthetic chemistry Medicinal chemistry Building blocks

IDO1 Inhibitory Scaffold Potential

Derivatives built upon the 5/6-amino indazole scaffold, which encompasses the core structure of 5-amino-1H-indazol-6-ol, exhibit significant indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity. In a 2023 study, 5/6-amino indazole derivatives with an amide template were synthesized and evaluated; compound 19d, a 6-amino-1H-indazol-1-yl derivative, demonstrated 100% inhibition of IDO1 at a concentration of 1.0 mM, equivalent to the positive control IDO5L [1]. While direct activity data for the unsubstituted 5-amino-1H-indazol-6-ol parent compound is not reported, the study establishes that the 5/6-amino indazole motif is a productive pharmacophore for IDO1 targeting [1].

Cancer immunotherapy IDO1 inhibition Immuno-oncology

Divergent NOS Inhibition Profile

In a comparative study of substituted indazoles on rat cerebellar nitric oxide synthase (NOS), 7-nitroindazole (7-NI) potently inhibited NOS with an IC50 of 0.9 ± 0.1 μM, whereas 5-aminoindazole and 6-aminoindazole were markedly weaker, displaying IC50 values in excess of 1 mM [1]. This >1000-fold difference underscores that even a simple substitution change (amino vs. nitro) on the indazole ring can drastically alter biological activity. While 5-amino-1H-indazol-6-ol was not specifically tested, its 5-amino substituent places it in the same low-activity class as 5-aminoindazole for this specific target, whereas the 6-hydroxyl group introduces additional hydrogen-bonding potential that may further modulate selectivity.

Neuroscience NOS inhibition Cerebellar studies

Enhanced Lipophilicity and Metabolic Stability

The indazole ring is a well-established bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to Phase I and Phase II metabolism compared to phenolic compounds . While specific cLogP or metabolic stability data for 5-amino-1H-indazol-6-ol are not publicly available in primary literature, the general principle holds: the indazole core inherently provides a physicochemical advantage over corresponding phenol derivatives . The presence of the amino and hydroxyl groups on 5-amino-1H-indazol-6-ol further modifies these properties, offering a tunable scaffold for optimizing drug-like characteristics.

Drug design ADME properties Bioisosterism

Commercial Availability and Purity

5-Amino-1H-indazol-6-ol is available from multiple commercial suppliers with defined purity specifications, ensuring consistency for research use. For example, Leyan offers the compound at 98% purity (CAS 1777820-81-1) , and Cato Research Chemicals provides same-day shipping for in-stock orders . In contrast, some closely related analogs like 5-nitro-1H-indazol-6-ol have longer lead times (e.g., 8-12 weeks) . This reliable supply chain with documented purity reduces experimental variability and accelerates research timelines compared to custom-synthesized or less readily available indazole derivatives.

Chemical procurement Quality control Reproducibility

Application Scenarios for 5-Amino-1H-indazol-6-ol


IDO1 Inhibitor Synthesis for Cancer Immunotherapy

Given the demonstrated IDO1 inhibitory activity of 5/6-amino indazole derivatives achieving up to 100% inhibition at 1 mM [1], 5-amino-1H-indazol-6-ol is ideally suited as a starting material for synthesizing focused libraries of IDO1 inhibitors. Its bifunctional nature allows for diverse amide and other linker attachments, enabling systematic exploration of structure-activity relationships (SAR) around this validated pharmacophore. Procurement of this specific scaffold reduces the synthetic burden associated with installing both amino and hydroxyl groups de novo.

Dual-Functionalized Chemical Probes and Affinity Reagents

The orthogonal amino and hydroxyl handles of 5-amino-1H-indazol-6-ol [1] provide distinct sites for attaching reporter groups (e.g., fluorophores, biotin) and target-binding elements. This is particularly valuable for creating chemical biology probes to study kinase signaling pathways or for developing immobilized affinity resins for protein pull-down experiments [2]. Mono-substituted analogs lack this dual-functionalization capability, making 5-amino-1H-indazol-6-ol the superior choice for multi-component probe assembly.

Kinase Inhibitor with Reduced NOS Off-Target Liability

For projects focused on developing selective kinase inhibitors (e.g., FLT3, ALK, JAK2) where avoidance of NOS inhibition is desirable, the 5-amino indazole motif offers a cleaner selectivity profile. Data show that 5-aminoindazole exhibits negligible NOS inhibition (IC50 > 1 mM) compared to nitro-substituted indazoles (IC50 ~0.9 μM) [3]. Using 5-amino-1H-indazol-6-ol as a core scaffold may help medicinal chemists design kinase inhibitors with improved off-target safety margins, a critical consideration in lead optimization.

ADME Optimization via Phenol Bioisosteric Replacement

When a lead series contains a phenol moiety that suffers from poor metabolic stability or low lipophilicity, replacement with an indazole bioisostere is a well-precedented strategy to improve ADME properties . 5-Amino-1H-indazol-6-ol, with its amino and hydroxyl substitution, offers a more polar and tunable alternative to unsubstituted indazole. This can be leveraged to fine-tune solubility and permeability while retaining target affinity, thereby accelerating the identification of development candidates with favorable pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1H-indazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.